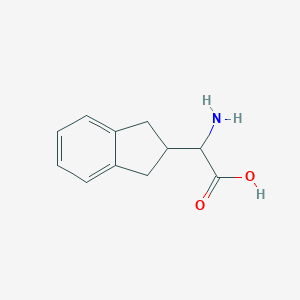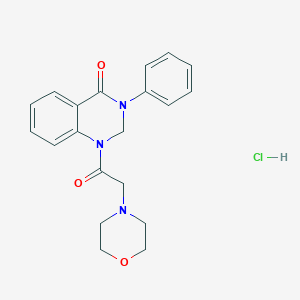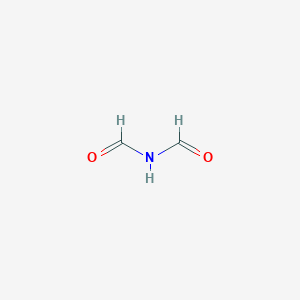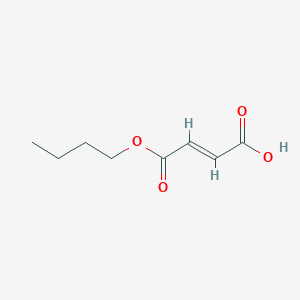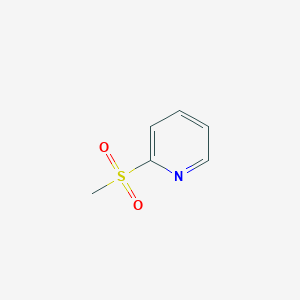
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, also known as DHPR, is a chemical compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and organic solvents. DHPR has been widely studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate exerts its biological effects by regulating the activity of various enzymes and signaling pathways in the body. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also inhibits the activity of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate is also relatively inexpensive compared to other research compounds. However, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also has the potential to be used as a tool for the discovery of new drugs and the development of new therapeutic strategies.
Méthodes De Synthèse
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be synthesized using several methods, including the reaction of pteridine with ethyl acetoacetate in the presence of a base, the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate, and the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl acetoacetate. The yield of Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
17445-70-4 |
|---|---|
Nom du produit |
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
Formule moléculaire |
C11H16N4O4 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-4-19-9(16)7-6-8(13-5-12-7)15-11(3,18)10(2,17)14-6/h5,14,17-18H,4H2,1-3H3,(H,12,13,15) |
Clé InChI |
ILOJRUMXJIASJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
SMILES canonique |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
Synonymes |
5,6,7,8-Tetrahydro-6,7-dihydroxy-6,7-dimethyl-4-pteridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




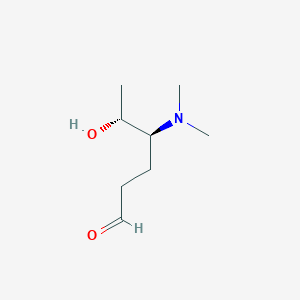
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)



